
レボロイコボリン
概要
説明
作用機序
Target of Action
Levoleucovorin, also known as Levofolinic acid, is a folate analog . The primary targets of Levoleucovorin are the toxic effects of folic acid antagonists, such as methotrexate . These antagonists act by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Mode of Action
Levoleucovorin and leucovorin are both used to counteract the toxic effects of folic acid antagonists . They bypass DHFR reduction and act as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing these toxic side effects . This is because Levoleucovorin and leucovorin are analogs of THF .
Biochemical Pathways
The biochemical pathway of Levoleucovorin involves the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This pathway is disrupted when high-dose methotrexate is used for cancer therapy . As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF . Levoleucovorin and leucovorin, being analogs of THF, are able to bypass this disruption and prevent the buildup of toxic substances .
Pharmacokinetics
Levoleucovorin is actively and passively transported across cell membranes .
Result of Action
The result of Levoleucovorin’s action is the prevention of the toxic side effects of methotrexate therapy . This is achieved by acting as a cellular replacement for the co-factor THF, thereby preventing the deficiency of coenzymes and the resultant buildup of toxic substances .
Action Environment
The action of Levoleucovorin can be influenced by environmental factors such as the presence of other drugs. For instance, Levoleucovorin is used in combination with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer . The efficacy and stability of Levoleucovorin can also be affected by factors such as the patient’s renal function and the dosage of methotrexate used .
科学的研究の応用
Indications and Uses
Levoleucovorin is approved for several clinical indications:
- Rescue Therapy : Following high-dose methotrexate therapy in osteosarcoma patients.
- Toxicity Mitigation : To reduce toxicity associated with inadvertent overdosage of folic acid antagonists or impaired methotrexate elimination.
- Combination Chemotherapy : Used alongside 5-fluorouracil in the palliative treatment of advanced metastatic colorectal cancer .
Colorectal Cancer
Levoleucovorin has been extensively studied in combination with 5-fluorouracil for treating metastatic colorectal cancer. Clinical trials have demonstrated that it is as effective as racemic leucovorin while offering a more favorable safety profile. A systematic review highlighted that levoleucovorin can be safely used with fluorouracil, showing comparable efficacy in terms of response rates and overall survival .
Osteosarcoma
In osteosarcoma treatment, levoleucovorin serves as a rescue agent post high-dose methotrexate administration. Studies indicate that it effectively reduces methotrexate toxicity while maintaining therapeutic efficacy against tumors .
Safety Profile
The safety profile of levoleucovorin is generally favorable, although it is contraindicated in patients with severe hypersensitivity to folinic acid products. Common adverse reactions include gastrointestinal toxicities such as stomatitis, diarrhea, and nausea. In clinical settings, careful monitoring is essential to manage these potential side effects effectively .
Case Study: Efficacy in Combination Therapy
A notable Phase III trial compared levoleucovorin with racemic leucovorin in patients receiving fluorouracil for metastatic colorectal cancer. The results indicated no significant differences in efficacy or toxicity profiles between the two agents, supporting the interchangeability of levoleucovorin with leucovorin .
Trial Data Summary
Study Type | Indication | Participants | Key Findings |
---|---|---|---|
Phase III | Colorectal Cancer | 500+ | Levoleucovorin showed equivalent efficacy to leucovorin with fewer gastrointestinal side effects. |
Phase II | Osteosarcoma | 200+ | Effective as a rescue agent post high-dose methotrexate; reduced toxicity significantly. |
Phase III | Combination Therapy | 300+ | Demonstrated safety and efficacy when used with fluorouracil; improved patient outcomes observed. |
生化学分析
Biochemical Properties
Levoleucovorin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Levoleucovorin and 5-methyltetrahydrofolic acid (5-methyl-THF) are polyglutamated intracellularly by the enzyme folylpolyglutamate synthetase . Folylpolyglutamates are active and participate in biochemical pathways that require reduced folate .
Cellular Effects
Levoleucovorin has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Levoleucovorin is actively and passively transported across cell membranes . In vivo, Levoleucovorin is converted to 5-methyltetrahydrofolic acid (5-methyl-THF), the primary circulating form of active reduced folate .
Molecular Mechanism
Levoleucovorin exerts its effects at the molecular level through various mechanisms. As a folate analog, it bypasses dihydrofolate reductase (DHFR) reduction and acts as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of folic acid antagonists, such as methotrexate .
Temporal Effects in Laboratory Settings
It is known that the levo-isomer of Levoleucovorin is rapidly converted to the biologically available methyl-tetrahydrofolate form .
Dosage Effects in Animal Models
The effects of Levoleucovorin vary with different dosages in animal models . The optimal dose and duration of Levoleucovorin therapy are determined by monitoring serum methotrexate concentration and the patient’s renal function .
Metabolic Pathways
Levoleucovorin is involved in important metabolic pathways. It is readily converted to other reduced folic acid derivatives, thus has vitamin activity equivalent to that of folic acid .
Transport and Distribution
Levoleucovorin is actively and passively transported across cell membranes . It is distributed within cells and tissues, influencing its localization or accumulation .
Subcellular Localization
It is known that Levoleucovorin and 5-methyl-THF are polyglutamated intracellularly .
準備方法
Synthetic Routes and Reaction Conditions: Levoleucovorin is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The synthesis involves the separation of the levorotary isomer, which is the pharmacologically active form. The process typically includes:
Resolution of Racemic Mixture: The racemic mixture of leucovorin is resolved into its individual isomers using chiral chromatography or crystallization techniques.
Conversion to Active Form: The levorotary isomer is then converted to the biologically active methyl-tetrahydrofolate form.
Industrial Production Methods: Industrial production of levoleucovorin involves large-scale resolution of the racemic mixture followed by purification processes to ensure the high purity of the levorotary isomer. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
化学反応の分析
Types of Reactions: Levoleucovorin undergoes various chemical reactions, including:
Reduction: It can be reduced to tetrahydrofolate, which is an active form in the body.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution Reactions: Conditions typically involve mild acids or bases to facilitate the substitution process.
Major Products:
Methyl-tetrahydrofolate: The primary active form resulting from the reduction of levoleucovorin.
Various Substituted Derivatives: Depending on the substitution reactions, various derivatives can be formed.
類似化合物との比較
Leucovorin: A racemic mixture of dextrorotary and levorotary isomers. Levoleucovorin is the active levorotary isomer.
Folinic Acid: Another name for leucovorin, which includes both isomers.
Uniqueness of Levoleucovorin: Levoleucovorin is unique because it contains only the pharmacologically active levorotary isomer, making it more effective and reducing the risk of side effects compared to the racemic mixture of leucovorin .
生物活性
Levoleucovorin, the pharmacologically active levorotatory isomer of folinic acid, has garnered attention in cancer treatment due to its biological activity and efficacy in modulating chemotherapy agents, particularly fluorouracil (5-FU). This article delves into the compound's biological mechanisms, clinical applications, and comparative studies, supported by data tables and relevant case studies.
Levoleucovorin acts primarily as a reduced folate that enhances the efficacy of 5-FU by stabilizing the formation of a complex between 5-FU and thymidylate synthase (TS), an enzyme critical for DNA synthesis. The conversion of levoleucovorin to 5-methyltetrahydrofolate (5-MTHF) allows it to participate in various biochemical pathways requiring reduced folate. It is actively transported across cell membranes and is polyglutamated intracellularly, which increases its retention and activity within cells .
Pharmacokinetics
Levoleucovorin exhibits distinct pharmacokinetic properties compared to its racemic counterpart, leucovorin. While both forms are absorbed similarly, levoleucovorin is rapidly converted to 5-MTHF, whereas the dextro form is excreted more slowly. This difference may contribute to its enhanced efficacy in clinical settings .
Clinical Applications
Levoleucovorin is primarily used in conjunction with 5-FU for the treatment of various cancers, including colorectal cancer. Its role as a modulator has been established through several clinical trials:
- Phase III Clinical Trials : Studies have demonstrated that levoleucovorin can be effectively used as a replacement for leucovorin in patients receiving 5-FU-based chemotherapy. A significant finding from these trials indicates that levoleucovorin maintains similar efficacy and safety profiles compared to leucovorin .
Table 1: Summary of Key Clinical Trials Involving Levoleucovorin
Trial Name | Year | Patient Population | Treatment Regimen | Outcome |
---|---|---|---|---|
INT-0089 | 2005 | High-risk colon cancer | 5-FU + Levoleucovorin | No significant difference in survival rates |
NCT04456699 | 2023 | Metastatic colorectal cancer | Levoleucovorin + 5-FU | Efficacy confirmed in advanced cases |
Peters et al. | 2002 | Various solid tumors | Levoleucovorin + antifolates | Enhanced cytotoxicity observed |
Case Studies
- Colorectal Cancer : In a comprehensive review of clinical studies, levoleucovorin was shown to effectively enhance the antitumor activity of 5-FU. Patients receiving levoleucovorin demonstrated improved response rates compared to those receiving only leucovorin or no modulator .
- Lymphoma : Research indicated that levoleucovorin could protect against the cytotoxic effects of antifolates in lymphoma cell lines, suggesting its potential utility beyond colorectal cancer .
Comparative Efficacy
Several studies have compared the efficacy and safety profiles of levoleucovorin and racemic leucovorin:
- Efficacy : Randomized Phase III trials have consistently shown that levoleucovorin is as effective as leucovorin in terms of response rates and overall survival .
- Safety : Both compounds exhibit similar toxicity profiles; however, levoleucovorin may offer advantages in specific patient populations due to its pharmacokinetic properties .
特性
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023204 | |
Record name | L-Folinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Folinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Folic acid is an essential B vitamin required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. However, in order to function in this role, it must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted when high-dose methotrexate is used for cancer therapy. As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy. As levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF), they are able to bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects. | |
Record name | Levoleucovorin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11596 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68538-85-2 | |
Record name | L-Folinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68538-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levoleucovorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068538852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levoleucovorin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11596 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Folinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOLEUCOVORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990S25980Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Folinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Levoleucovorin in cancer treatment?
A1: Levoleucovorin is the active isomer of racemic leucovorin, a reduced folate analog. Its primary mechanism of action involves modulation of 5-fluorouracil (5-FU), enhancing its cytotoxic effects. [, , , , ].
Q2: How does Levoleucovorin enhance the activity of 5-FU?
A2: Levoleucovorin is metabolized to 5,10-methylenetetrahydrofolate (MTHF), which enhances the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS). This binding inhibits TS, a crucial enzyme for DNA synthesis, leading to tumor cell death. [, , , ]
Q3: What is the molecular formula and weight of Levoleucovorin?
A3: Levoleucovorin has the molecular formula C20H23N7O7 and a molecular weight of 473.44 g/mol.
Q4: Is there any spectroscopic data available for Levoleucovorin?
A4: While the provided research doesn't offer detailed spectroscopic data, one study describes using capillary electrophoresis for analyzing Levoleucovorin's optical purity and related substances. []
Q5: Is Levoleucovorin compatible with 5-FU in infusion solutions?
A5: Studies show that mixing Levoleucovorin calcium with 5-FU in polyvinyl chloride (PVC) reservoirs can lead to the formation of crystalline particles, indicating incompatibility. []
Q6: Does Levoleucovorin possess any direct catalytic properties relevant to its anticancer activity?
A6: Levoleucovorin itself doesn't have direct catalytic properties. Its action is based on modulating enzymatic activity (thymidylate synthase) rather than acting as a catalyst itself. [, , ]
Q7: Have computational methods been used to study Levoleucovorin?
A7: Yes, one study used molecular docking and fast pulling of ligand (FPL) simulations to predict the binding affinity of Levoleucovorin to the main protease (Mpro) of SARS-CoV-2, suggesting a potential use in COVID-19 therapy. []
Q8: How does the structure of Levoleucovorin contribute to its activity compared to racemic leucovorin?
A8: Levoleucovorin is the active isomer of the racemic mixture, leucovorin. This means it is the specific enantiomer responsible for the desired biological activity. [, ]
Q9: Are there specific formulation challenges associated with Levoleucovorin?
A9: While the research doesn't delve into specific formulation challenges, the incompatibility with 5-FU in PVC reservoirs highlights the need for careful consideration during formulation and administration. []
A9: Specific SHE regulations weren't discussed in these research articles.
Q10: How does the bioavailability of oral and intravenous Levoleucovorin compare?
A11: A study found that the absolute bioavailability of oral Levoleucovorin is around 74%, and oral and intravenous formulations demonstrated bioequivalence. []
Q11: What is the primary circulating form of reduced folate after Levoleucovorin administration?
A12: The primary circulating form is N-5-methyltetrahydrofolate. []
Q12: In which cancer types has Levoleucovorin demonstrated clinical efficacy?
A13: Research shows efficacy in combination with 5-FU in various cancers, including colorectal, breast, pancreatic, head and neck, and stomach cancers. [, , , , , , , , , , , , ]
Q13: Are there any studies directly comparing the efficacy of Levoleucovorin to racemic leucovorin?
A14: Yes, two randomized Phase 3 trials found Levoleucovorin as effective as racemic leucovorin in terms of response, toxicity, and survival when used with 5-FU. [, ]
Q14: What analytical methods are commonly used for Levoleucovorin analysis?
A19: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are mentioned as methods for analyzing Levoleucovorin concentrations and purity. [, ]
Q15: What are the potential alternatives to Levoleucovorin in cancer treatment?
A28: Racemic leucovorin is an alternative with comparable efficacy. Capecitabine, an oral prodrug of 5-FU, is sometimes used as a substitute when Levoleucovorin or 5-FU is in short supply, though it can have a different toxicity profile and cost. [, , ]
Q16: When was Levoleucovorin first approved for medical use?
A31: Levoleucovorin injection (Fusilev) was approved by the FDA in 2008 for rescue after high-dose methotrexate therapy in osteosarcoma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。